(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate Ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate

Brand Name: Vulcanchem
CAS No.: 54716-02-8
VCID: VC3691452
InChI: InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+
SMILES: CCOC(=O)C=C(C)N1CCCC1
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

CAS No.: 54716-02-8

Cat. No.: VC3691452

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate - 54716-02-8

Specification

CAS No. 54716-02-8
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name ethyl (E)-3-pyrrolidin-1-ylbut-2-enoate
Standard InChI InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+
Standard InChI Key MSOQKPXSIHLODG-CMDGGOBGSA-N
Isomeric SMILES CCOC(=O)/C=C(\C)/N1CCCC1
SMILES CCOC(=O)C=C(C)N1CCCC1
Canonical SMILES CCOC(=O)C=C(C)N1CCCC1

Introduction

Chemical Structure and Identification

Structural Characteristics

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is characterized by its ester functional group and a pyrrolidine ring . The compound features a butenoate backbone, which contributes to its reactivity and potential applications in organic synthesis . The (E) designation in the name indicates the trans configuration of substituents across the carbon-carbon double bond, representing an important stereochemical feature of the molecule.

The structure includes several key functional components:

  • An ethyl ester group

  • A carbon-carbon double bond (butenoate backbone)

  • A pyrrolidine ring attached at the nitrogen

  • A methyl group at the 3-position

This unique combination of functional groups creates a compound with distinctive chemical properties and reactivity patterns that make it valuable for research applications.

Chemical Identifiers

Table 1: Chemical Identifiers of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

IdentifierValue
CAS Number54716-02-8
Molecular FormulaC10H17NO2
Molecular Weight (g/mol)183.251
MDL NumberMFCD00014097
InChI KeyMSOQKPXSIHLODG-CMDGGOBGSA-N
IUPAC Nameethyl (E)-3-pyrrolidin-1-ylbut-2-enoate
SMILES NotationCCOC(=O)C=C(C)N1CCCC1
Synonym
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate
Ethyl (E)-3-(1-pyrrolidinyl)crotonate
2-Butenoic acid, 3-(1-pyrrolidinyl)-, ethyl ester, (E)-
Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate
Ethyl (E)-3-(1-pyrrolidino)-2-butenoate
Ethyl acetoacetate pyrrolidinyl enamine
e-ethyl 3-pyrrolidin-1-yl but-2-enoate
2e-3-1-pyrrolidinyl-2-butenoic acid ethyl ester
ethyl e-3-1-pyrrolidino crotonate
e-3-pyrrolidin-1-yl-but-2-enoic acid ethyl ester

The variety of names reflects the compound's presence across different chemical disciplines and research contexts, highlighting its versatility and widespread use in scientific investigations.

Physical Properties

Physical State and Appearance

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate typically appears as a colorless to pale yellow liquid with a distinctive odor . This physical form facilitates its handling and use in laboratory settings, particularly for applications in organic synthesis and other chemical reactions. The liquid state at room temperature makes it convenient for measuring and transferring in experimental procedures.

Key Physical Properties

The physical properties of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate provide important information for researchers regarding its handling, purification, and application in various chemical processes:

Table 3: Physical Properties of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

PropertyValue
Physical StateLiquid
ColorColorless to pale yellow
Boiling Point125-126°C (at 0.8 mmHg)
Refractive Index1.541
SolubilitySoluble in organic solvents
StabilityModerately stable under standard conditions
VolatilityModerate

The boiling point data indicates that the compound can be purified via vacuum distillation, an important consideration for researchers requiring high-purity material . The refractive index provides a useful parameter for confirming the identity and purity of samples. The compound's solubility in organic solvents makes it compatible with many common reaction systems used in organic synthesis .

SpecificationValue
Purity97%
Available Quantities5g, 25g
Supplier ExampleThermo Scientific Chemicals

The high purity level ensures reliability in research applications, while the available quantities are suitable for both small-scale experimental work and larger preparative procedures .

Historical Manufacturing Information

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